2-(4-Fluoro-2-methoxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

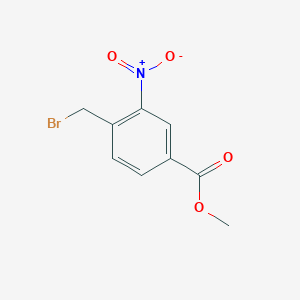

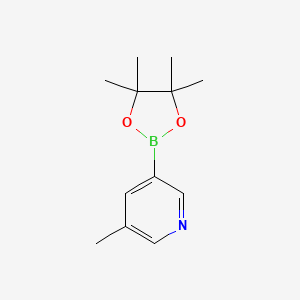

2-(4-Fluoro-2-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 886498-56-2 . It has a molecular weight of 165.17 . The IUPAC name for this compound is (4-fluoro-2-methoxyphenyl)acetonitrile . It is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for 2-(4-Fluoro-2-methoxyphenyl)acetonitrile is 1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 . This code provides a specific textual identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2-(4-Fluoro-2-methoxyphenyl)acetonitrile is a white to yellow solid . It is typically stored at room temperature .Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound closely related to 2-(4-Fluoro-2-methoxyphenyl)acetonitrile, has been synthesized using Gewald synthesis technique. This compound served as an intermediate for the synthesis of novel Schiff bases with significant in vitro antimicrobial activity. The novel compounds, particularly 5a, 5c, 5f, and 5h, exhibited excellent activity compared to other derivatives, highlighting their potential in antimicrobial applications (Puthran et al., 2019).

Pharmacokinetics and Biological Activity

Research involving a structurally similar compound, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, demonstrated its potential as an anti-inflammatory, antiarthritic, and antipyretic drug. The study focused on developing an analytical method for this compound in biological matrices and understanding its pharmacokinetics and relationship with biological activity in animal models. This research contributes to the understanding of how plasma concentrations of such compounds relate to their therapeutic effects (Kaiser & Glenn, 1972).

Analytical Chemistry Applications

A liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been validated for the determination of compounds like MEFWAY and MPPF in rat plasma and brain samples, which are structurally similar to 2-(4-Fluoro-2-methoxyphenyl)acetonitrile. This method highlights the compound's utility in analytical chemistry, especially in pharmacokinetic studies and brain penetration investigations (Zheng et al., 2013).

Ultrasound in Chemistry

The effects of sonication on non-radical reactions involving compounds like 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures were studied. This research provides insights into sonochemistry beyond cavitation, revealing significant kinetic effects at sound intensities not inducing cavitation, and offering a novel perspective on the use of ultrasound in chemical synthesis and reaction acceleration (Tuulmets et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIXXRPYOJHKQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590684 |

Source

|

| Record name | (4-Fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-2-methoxyphenyl)acetonitrile | |

CAS RN |

886498-56-2 |

Source

|

| Record name | (4-Fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)